molecular formula C15H22O4 B14028820 Ugandenial A

Ugandenial A

Cat. No.: B14028820
M. Wt: 266.33 g/mol
InChI Key: XLGNZQXMDVSKOV-FDEJFUCISA-N
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Description

Ugandenial A is a novel drimane-type sesquiterpenoid isolated from the ethyl acetate extract of Warburgia ugandensis bark, a plant native to Uganda’s Kibale National Park . Its molecular formula, C₁₅H₂₂O₄, was established via spectroscopic methods, including NMR and HRESIMS. Structurally, it features a γ-hydroxy-γ-lactone moiety and exhibits keto-enol tautomerism, confirmed by low-temperature (190 K) NMR studies in CD₂Cl₂. At room temperature, the H-11 and C-11 signals are absent due to tautomeric equilibrium, but at 190 K, H-11 appears as a sharp singlet (δH 5.66), and HMBC correlations confirm the lactone and hydroxyl groups .

This compound was identified during a bioactivity-guided study of plants consumed by wild chimpanzees.

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(1R,5aS,9aS,9bS)-1,9b-dihydroxy-6,6,9a-trimethyl-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-3-one

InChI

InChI=1S/C15H22O4/c1-13(2)7-4-8-14(3)10(13)6-5-9-11(16)19-12(17)15(9,14)18/h5,10,12,17-18H,4,6-8H2,1-3H3/t10-,12+,14-,15-/m0/s1

InChI Key

XLGNZQXMDVSKOV-FDEJFUCISA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC=C3[C@@]2([C@@H](OC3=O)O)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CC=C3C2(C(OC3=O)O)O)C)C

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural Features and Functional Groups

Ugandenial A is distinguished by its γ-lactone system and keto-enol tautomerism, whereas other cytotoxic drimanes from W. ugandensis possess dialdehyde groups (e.g., Warburganal, Polygodial, Mukaadial), which are critical for bioactivity. Below is a comparative analysis:

Compound Molecular Formula Key Functional Groups Cytotoxicity (IC₅₀, µM) Structural Uniqueness
This compound C₁₅H₂₂O₄ γ-Hydroxy-γ-lactone, keto-enol >10 Keto-enol tautomerism, lactone ring
Warburganal C₁₅H₂₂O₃ α,β-Unsaturated dialdehyde 0.3 Dialdehyde moiety, planar structure
Polygodial C₁₅H₂₂O₃ α,β-Unsaturated dialdehyde 1.0 Dialdehyde, trans-fused decalin ring
Mukaadial C₁₅H₂₂O₄ Dialdehyde, hydroxyl group 5.3 Additional hydroxyl at C-9
Key Observations:
  • Dialdehyde vs. Lactone: The presence of α,β-unsaturated dialdehydes in Warburganal, Polygodial, and Mukaadial enhances electrophilic reactivity, enabling covalent binding to cellular nucleophiles (e.g., thiols), which is linked to their potent cytotoxicity . In contrast, this compound’s γ-lactone and keto-enol system reduce electrophilicity, explaining its weaker activity.
  • Dialdehydes like Warburganal adopt rigid, planar conformations that optimize interactions with biological targets .
  • Hydroxylation Effects : Mukaadial’s C-9 hydroxyl group slightly reduces cytotoxicity compared to Warburganal, suggesting steric or electronic modulation of dialdehyde reactivity .

Cytotoxicity Mechanisms

  • Dialdehydes : Warburganal and Polygodial induce apoptosis via mitochondrial membrane depolarization and caspase activation. Their dialdehyde groups react with glutathione, depleting cellular antioxidant defenses and promoting oxidative stress .
  • This compound : While its lactone moiety may interact with serine hydrolases or esterases, the absence of dialdehydes limits its ability to disrupt redox homeostasis. This aligns with its inactivity at 10 µM .

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